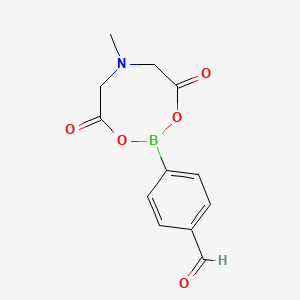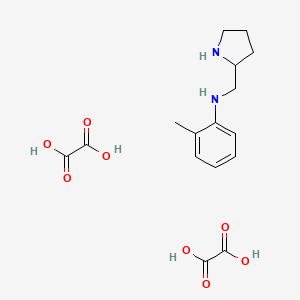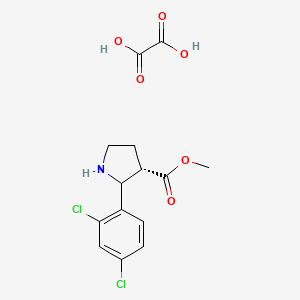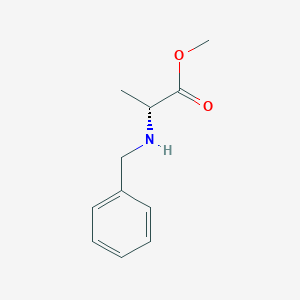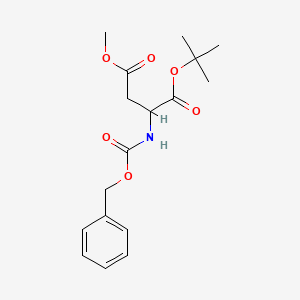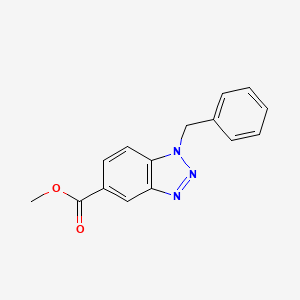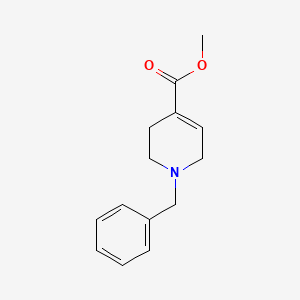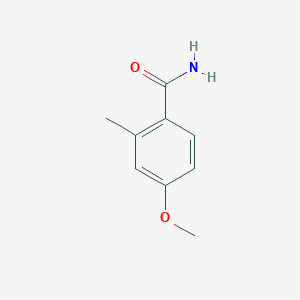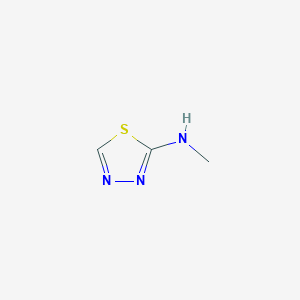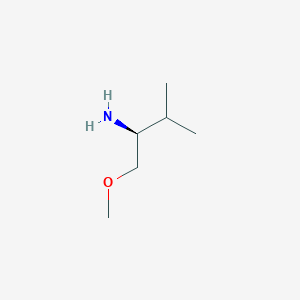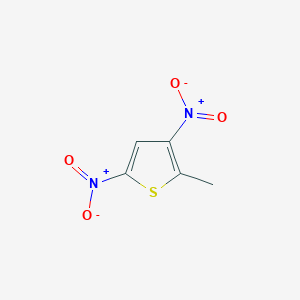
2-Methyl-3,5-dinitrothiophene
Overview
Description
2-Methyl-3,5-dinitrothiophene: is an organic compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom. The presence of nitro groups at the 3 and 5 positions, along with a methyl group at the 2 position, imparts unique chemical properties to this compound. It is primarily used in various chemical and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3,5-dinitrothiophene typically involves nitration reactions. One common method is the nitration of 2-methylthiophene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar nitration protocols but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through recrystallization or distillation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3,5-dinitrothiophene undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-withdrawing nature of the nitro groups, the compound is less reactive towards electrophilic substitution compared to unsubstituted thiophenes.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the positions ortho to the nitro groups.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Tin(II) chloride, iron powder, or catalytic hydrogenation.
Nucleophilic Substitution: Strong nucleophiles such as amines or thiols.
Major Products Formed:
Reduction: 2-Methyl-3,5-diaminothiophene.
Nucleophilic Substitution: Substituted thiophenes with various functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-Methyl-3,5-dinitrothiophene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology and Medicine: Thiophene derivatives, including this compound, have shown potential in medicinal chemistry. They are investigated for their antimicrobial, anticancer, and anti-inflammatory properties. The compound’s ability to undergo various chemical modifications makes it a valuable scaffold for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for applications in materials science and electronics.
Mechanism of Action
The mechanism of action of 2-Methyl-3,5-dinitrothiophene is primarily governed by the presence of the nitro groups. These groups are highly electron-withdrawing, which affects the compound’s reactivity and interaction with other molecules. In biological systems, the compound can interact with cellular components through redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress, which may contribute to the compound’s antimicrobial and anticancer activities.
Comparison with Similar Compounds
2,5-Dinitrothiophene: Lacks the methyl group at the 2 position, resulting in different reactivity and properties.
2-Methyl-3-nitrothiophene: Contains only one nitro group, making it less electron-withdrawing and more reactive towards electrophilic substitution.
3,5-Dinitrothiophene: Lacks the methyl group, affecting its solubility and reactivity.
Uniqueness: 2-Methyl-3,5-dinitrothiophene is unique due to the combined presence of the methyl and nitro groups, which impart distinct electronic and steric effects. This combination makes it a versatile compound for various chemical transformations and applications.
Properties
IUPAC Name |
2-methyl-3,5-dinitrothiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4S/c1-3-4(6(8)9)2-5(12-3)7(10)11/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKDVGAWTPBACD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60303322 | |
| Record name | 2-methyl-3,5-dinitrothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78771-28-5 | |
| Record name | NSC157847 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157847 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methyl-3,5-dinitrothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


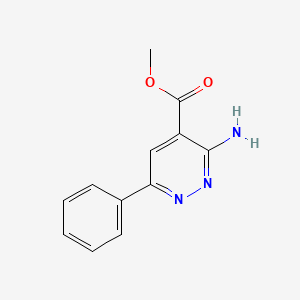

![8-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B3022757.png)
